molecular formula C10H9N3O B8694040 2-ethoxy-1H-benzimidazole-6-carbonitrile

2-ethoxy-1H-benzimidazole-6-carbonitrile

Cat. No. B8694040
M. Wt: 187.20 g/mol
InChI Key: LFVTYPMTPYGFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-1H-benzimidazole-6-carbonitrile is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-ethoxy-1H-benzimidazole-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethoxy-1H-benzimidazole-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2-ethoxy-3H-benzimidazole-5-carbonitrile

InChI

InChI=1S/C10H9N3O/c1-2-14-10-12-8-4-3-7(6-11)5-9(8)13-10/h3-5H,2H2,1H3,(H,12,13)

InChI Key

LFVTYPMTPYGFKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(N1)C=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3,4-diaminobenzonitrile (400 mg) in ethyl orthoformate (6.48 ml) was added AcOH (238 mg), followed by stirring at 80° C. for 2 hours. The reaction solution was cooled to room temperature, and partitioned between EtOAc and a 1M aqueous NaOH solution. The organic layer was washed with saturated brine, dried over anhydrous Na2SO3, and then collected by filtration, and the filtrate was concentrated, and purified by silica gel chromatography to obtain 2-ethoxy-1H-benzimidazole-6-carbonitrile (164 mg) as colorless powders.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
238 mg
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
6.48 mL
Type
reactant
Reaction Step One

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